molecular formula C10H20ClN B14557027 Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride CAS No. 62142-94-3

Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride

Cat. No.: B14557027
CAS No.: 62142-94-3
M. Wt: 189.72 g/mol
InChI Key: RSVNQVJSAADSMT-UHFFFAOYSA-M
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Description

Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride is a chemical compound with the molecular formula C10H20ClN and a molecular weight of 189.7255 g/mol . It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride typically involves the alkylation of piperidine with allyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Piperidine+Allyl ChloridePiperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride\text{Piperidine} + \text{Allyl Chloride} \rightarrow \text{this compound} Piperidine+Allyl Chloride→Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride ion can be replaced by other nucleophiles.

    Oxidation Reactions: The allyl group can be oxidized to form different products.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted piperidinium salts.

    Oxidation Reactions: Products include oxidized derivatives of the allyl group.

    Reduction Reactions: Products include reduced forms of the original compound.

Scientific Research Applications

Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, bromide
  • Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, iodide
  • Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, fluoride

Uniqueness

Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride is unique due to its specific combination of the piperidinium core with an allyl group and a chloride ion. This unique structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

CAS No.

62142-94-3

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

1,1-dimethyl-2-prop-2-enylpiperidin-1-ium;chloride

InChI

InChI=1S/C10H20N.ClH/c1-4-7-10-8-5-6-9-11(10,2)3;/h4,10H,1,5-9H2,2-3H3;1H/q+1;/p-1

InChI Key

RSVNQVJSAADSMT-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1CC=C)C.[Cl-]

Origin of Product

United States

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